1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as CB11 in ) is a purine-based compound with a fused imidazo[2,1-f]purine-dione core. Its structure features methyl groups at positions 1, 6, and 7, a propyl chain at position 3, and a butyl group at position 8 (as part of the PPARγ-targeting pharmacophore) .
Properties
IUPAC Name |
4,7,8-trimethyl-2-propyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)15-12-14-7(2)8(3)18(9)12/h5-6H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULFYDUXGLAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrimidines or purines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the imidazo-purine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,6,7-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1,6,7-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies to understand cellular processes.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold is highly versatile, allowing modifications that tune receptor affinity, metabolic stability, and therapeutic applications. Below is a comparative analysis of key derivatives:
Table 1: Key Structural and Pharmacological Comparisons
Critical Analysis of Substituent Effects
Position 3 Modifications
- Propyl vs. Piperazinylalkyl Chains : CB11’s 3-propyl group contributes to PPARγ binding, while 3i and AZ-853 feature bulkier piperazinyl-fluorophenyl chains that enhance 5-HT1A/5-HT7 receptor affinity. The latter increases selectivity for CNS targets but reduces metabolic stability compared to CB11’s simpler alkyl chain .
Position 8 Modifications
- Butyl vs. Extended Alkyl-Piperazine Moieties: CB11’s 8-butyl group is critical for PPARγ activation, whereas 3i’s pentyl-piperazine chain improves serotonin receptor binding.
Methylation Patterns
- 1,6,7-Trimethylation (CB11) : Enhances steric shielding, improving metabolic stability and target specificity for peripheral PPARγ.
- 1,3-Dimethylation (AZ-853, Compound 5) : Reduces steric hindrance, favoring interactions with serotonin receptors and PDE enzymes .
Pharmacokinetic and Pharmacodynamic Profiles
- CB11 : Moderate lipophilicity (logP ~3.5) balances solubility and membrane permeability. Its PPARγ-driven mechanism avoids CNS side effects common in serotonin-targeting analogs .
- 3i and AZ-853 : High lipophilicity (logP ~4.5–5.0) facilitates CNS penetration but increases hepatic clearance risk. Both show moderate stability in human liver microsomes (HLM) models .
Clinical and Preclinical Implications
- Further studies are needed to optimize bioavailability .
- Serotonin Receptor Modulators (3i, AZ-853) : Superior to classical SSRIs in preclinical models due to multi-receptor engagement. However, fluorinated arylpiperazines may pose cardiovascular risks .
- Hybrid Ligands (Compound 5) : Offer a multitarget approach for depression but require rigorous safety profiling to address off-target PDE inhibition .
Biological Activity
1,6,7-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an organic compound belonging to the imidazole class. Its structural features suggest potential biological activities, particularly in the central nervous system (CNS). This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula: C21H25N5O2
- Molecular Weight: 379.5 g/mol
- CAS Number: 877644-77-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Key findings include:
- Serotonin Receptors: The compound exhibits significant affinity for serotonin receptors, particularly 5-HT1A and 5-HT7. These interactions are crucial for its potential antidepressant and anxiolytic effects .
- Dopamine Receptors: It also shows activity against dopamine receptors (D2), which may contribute to its CNS effects .
Antidepressant Effects
Several studies have evaluated the antidepressant potential of derivatives of this compound:
- In Vivo Studies: In forced swim tests (FST), certain derivatives demonstrated significant antidepressant activity at dosages as low as 2.5 mg/kg. These compounds showed greater efficacy than traditional antidepressants like fluoxetine .
| Compound | Dosage (mg/kg) | Effect |
|---|---|---|
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 2.5 | Antidepressant |
| 8-(sec-butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 5 | Anxiolytic |
Anxiolytic Effects
Research indicates that certain derivatives also exhibit anxiolytic properties:
- Comparative Studies: In comparative studies with diazepam, some derivatives showed superior anxiolytic effects at similar dosages .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- The presence of specific substituents at particular positions on the imidazole ring enhances receptor affinity and selectivity. For instance, modifications at the C7 position significantly affect binding to serotonin receptors .
Case Studies
-
Fluorinated Derivatives:
- A study highlighted the development of fluorinated arylpiperazinylalkyl derivatives that exhibited high affinity for serotonin receptors and demonstrated promising antidepressant activity in animal models. These compounds were subjected to extensive SAR analysis to optimize their pharmacological profiles .
- Docking Studies:
Q & A
(Basic) What are the recommended synthetic pathways for 1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be validated?
Answer:
The synthesis of this compound can be approached through multi-step organic reactions, leveraging methodologies from structurally related imidazo-purine-dione derivatives. Key steps include:
- Condensation reactions : Use precursors like substituted purines and imidazole derivatives under controlled pH and temperature (e.g., acidic or basic catalysis) to form the fused heterocyclic core .
- Alkylation : Introduce the 3-propyl and methyl groups via alkylating agents (e.g., iodomethane or propyl bromide) in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolation. Validate purity using UPLC (ultra-performance liquid chromatography) with UV detection, as demonstrated for analogous purine derivatives .
- Characterization : Confirm structural integrity via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups .
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
A combination of advanced analytical methods is critical:
- UPLC : Provides high-resolution separation of impurities or byproducts, with retention time matching against synthetic standards .
- NMR spectroscopy : H NMR (400–600 MHz) resolves methyl and propyl substituents, while C NMR confirms carbonyl and heterocyclic carbon environments. Use deuterated DMSO or CDCl₃ as solvents .
- Mass spectrometry : HRMS (ESI or EI mode) validates the molecular formula (e.g., C₁₄H₁₈N₆O₂) and detects isotopic patterns.
- X-ray crystallography : If single crystals are obtainable, this method unambiguously confirms the 3D structure and substituent orientation .
(Advanced) How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
Integrate computational tools to guide experimental design:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., adenosine receptors). Parameterize the compound’s partial charges and tautomeric states using DFT (density functional theory) .
- Molecular dynamics (MD) simulations : Run MD trajectories (e.g., in GROMACS) to assess stability of ligand-receptor complexes under physiological conditions (aqueous environment, 310 K) .
- Free energy calculations : Apply MM-PBSA/GBSA methods to estimate binding free energies and validate against experimental IC₅₀ data .
- AI-driven optimization : Implement machine learning models (e.g., random forests) to predict SAR trends from existing bioactivity datasets .
(Advanced) What methodological approaches resolve contradictions in reported bioactivity data across studies?
Answer:
Address discrepancies through systematic frameworks:
- Theoretical alignment : Link experimental design to a conceptual model (e.g., enzyme inhibition kinetics or receptor allosteric modulation) to contextualize variable outcomes .
- Dose-response reevaluation : Conduct rigorous dose-ranging studies to identify non-linear effects or off-target interactions. Use factorial design (e.g., 2×2 matrices) to test variables like pH, temperature, and co-solvents .
- Data harmonization : Apply meta-analysis tools to aggregate results from disparate studies, adjusting for methodological differences (e.g., assay type, cell lines) .
- Replication studies : Reproduce conflicting experiments under standardized conditions, ensuring adherence to protocols like OECD guidelines for in vitro assays .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies require strategic modification and testing:
- Derivatization : Synthesize analogs with variations in methyl/propyl groups or heterocyclic substituents, following protocols for N-8-arylpiperazinylpropyl derivatives .
- Biological screening : Test analogs against target assays (e.g., kinase inhibition, cytotoxicity) using high-throughput screening (HTS) platforms. Include positive/negative controls (e.g., theophylline for adenosine receptor affinity) .
- Data correlation : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Mechanistic validation : Employ CRISPR-edited cell lines or knockout models to confirm target specificity and rule off-target effects .
(Basic) What are the key considerations for stability studies under varying storage conditions?
Answer:
Assess stability through accelerated degradation protocols:
- Thermal stress : Incubate samples at 40–60°C for 1–4 weeks, monitoring degradation via UPLC .
- Photolytic testing : Expose to UV light (e.g., 254 nm) in quartz cells to detect photoisomerization or oxidation .
- Hydrolytic conditions : Test pH-dependent stability in buffers (pH 1–10) at 37°C, analyzing hydrolytic products by LC-MS .
- Excipient compatibility : For formulation studies, screen with common excipients (e.g., lactose, PVP) using DSC (differential scanning calorimetry) .
(Advanced) How can factorial design optimize reaction conditions for large-scale synthesis?
Answer:
Implement factorial design to maximize yield and minimize impurities:
- Variable selection : Test factors like temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF) .
- Response surface methodology (RSM) : Use central composite design to model non-linear relationships between variables and yield .
- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., FTIR or Raman spectroscopy) to adjust parameters dynamically .
- Scale-up validation : Transition from batch to flow chemistry for improved heat/mass transfer, referencing CRDC subclass RDF2050108 for process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
